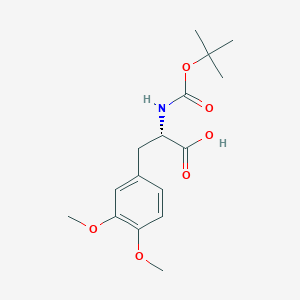

Boc-3,4-dimethoxy-l-phenylalanine

Description

BenchChem offers high-quality Boc-3,4-dimethoxy-l-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3,4-dimethoxy-l-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWMFTMMXMHMHB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445536 | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127095-97-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127095-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3,4-dimethoxy-L-phenylalanine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the synthesis of peptides and peptidomimetics with enhanced stability, novel biological activity, and improved pharmacokinetic profiles. Among these, Boc-3,4-dimethoxy-L-phenylalanine, a protected derivative of a substituted aromatic amino acid, has emerged as a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its current and potential applications in the field.

The tert-butyloxycarbonyl (Boc) protecting group is renowned in peptide synthesis for its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions[1]. When coupled with the 3,4-dimethoxyphenyl side chain, this amino acid derivative offers unique steric and electronic properties. The methoxy groups can influence peptide conformation and may engage in specific interactions with biological targets, potentially modulating the activity and selectivity of the resulting peptide[2]. This technical guide aims to serve as a key resource for scientists leveraging this versatile compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-3,4-dimethoxy-L-phenylalanine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₆ | [2] |

| Molecular Weight | 325.36 g/mol | [2] |

| Appearance | Pale white solid | [2] |

| Purity | Typically ≥98.0% (Chiral HPLC) | [2] |

| CAS Number | D-form: 218457-71-7. A specific CAS number for the L-form is not readily available in common databases. The parent amino acid, 3,4-Dimethoxy-L-phenylalanine, has the CAS number 32161-30-1. | [2][][4] |

| Melting Point | Data not available. For comparison, the parent compound, Boc-L-phenylalanine, has a melting point of 85-87 °C. The unprotected amino acid, 3,4-dimethoxy-L-phenylalanine, has a melting point of 254-257 °C. | [][5][6] |

| Solubility | While specific data for this compound is limited, based on the parent compound Boc-L-phenylalanine, it is expected to be soluble in organic solvents such as methanol, dichloromethane, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). | [5] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [2] |

Spectroscopic Characterization

While experimental spectra for Boc-3,4-dimethoxy-L-phenylalanine are not widely published, the expected spectroscopic signatures can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group, the amino acid backbone, and the 3,4-dimethoxyphenyl side chain. In a solvent like CDCl₃, it is possible that two sets of signals may be observed due to the presence of carbamate rotamers[7].

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.7-6.9 ppm.

-

Alpha-Proton (α-CH): A multiplet is anticipated around δ 4.5 ppm.

-

Beta-Protons (β-CH₂): Diastereotopic protons that will appear as a multiplet around δ 3.0-3.2 ppm.

-

Methoxy Protons (OCH₃): Two distinct singlets are expected around δ 3.8-3.9 ppm.

-

Boc Protons ((CH₃)₃C): A characteristic singlet will be present at approximately δ 1.4 ppm.

-

Amide Proton (NH): A broad singlet is expected around δ 5.0-5.5 ppm.

¹³C NMR: The carbon NMR would provide further structural confirmation.

-

Carbonyl Carbon (C=O, Carboxylic Acid): Expected around δ 175 ppm.

-

Carbonyl Carbon (C=O, Boc): Expected around δ 155 ppm.

-

Aromatic Carbons (Ar-C): Signals would appear in the range of δ 110-150 ppm.

-

Boc Quaternary Carbon (C(CH₃)₃): A signal is anticipated around δ 80 ppm.

-

Alpha-Carbon (α-CH): Expected around δ 55 ppm.

-

Methoxy Carbons (OCH₃): Signals are expected around δ 56 ppm.

-

Beta-Carbon (β-CH₂): A signal is anticipated around δ 38 ppm.

-

Boc Methyl Carbons (C(CH₃)₃): A signal is expected around δ 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong band around 1700-1725 cm⁻¹.

-

C=O Stretch (Boc group): A strong band around 1680-1700 cm⁻¹.

-

C-O Stretch (Ester and Ether): Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected exact mass for the neutral molecule [M] is 325.1525. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 326.1603.

Synthesis of Boc-3,4-dimethoxy-L-phenylalanine

The synthesis of Boc-3,4-dimethoxy-L-phenylalanine is typically achieved through the N-protection of the parent amino acid, 3,4-dimethoxy-L-phenylalanine, using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a representative procedure based on established methods for Boc protection of amino acids[7][8].

Experimental Protocol

Materials:

-

3,4-Dimethoxy-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2 M Potassium Bisulfate (KHSO₄) solution or Citric Acid solution

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxy-L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1 M NaOH solution. Stir vigorously until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of a cold 2 M KHSO₄ solution. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford Boc-3,4-dimethoxy-L-phenylalanine as a white solid.

Applications in Research and Development

Boc-3,4-dimethoxy-L-phenylalanine is a strategic building block in the synthesis of complex peptides and peptidomimetics for various therapeutic areas.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis[2]. The Boc protecting group allows for a stepwise assembly of amino acids into a desired peptide sequence. The 3,4-dimethoxy-L-phenylalanine residue can be incorporated to:

-

Modulate Biological Activity: The electron-donating methoxy groups can alter the electronic properties of the aromatic ring, influencing interactions with biological targets such as receptors or enzymes[2].

-

Enhance Stability: The substitution on the phenyl ring can provide steric hindrance, protecting the peptide backbone from enzymatic degradation and thereby increasing its in vivo half-life.

-

Improve Pharmacokinetic Properties: The increased lipophilicity imparted by the methoxy groups can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.

Drug Discovery and Medicinal Chemistry

The unique properties of Boc-3,4-dimethoxy-L-phenylalanine make it an attractive component in the design of novel therapeutics, particularly for neurological disorders[2]. Its structural similarity to L-DOPA suggests its potential use in developing probes or therapeutics targeting dopaminergic pathways. Furthermore, its incorporation into peptide sequences can lead to the discovery of novel agonists or antagonists for a variety of G-protein coupled receptors (GPCRs) and other cell surface targets.

The broader field of modified phenylalanine derivatives in peptide science highlights the potential for this compound. For instance, other functionalized phenylalanines are used to create photo-crosslinkers for identifying protein-protein interactions or to develop peptides with antimicrobial properties[9][10].

Safety and Handling

As a laboratory chemical, Boc-3,4-dimethoxy-L-phenylalanine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidance is based on data for structurally similar compounds like Boc-L-phenylalanine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 0-8 °C[2].

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

References

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

-

Organic Syntheses. (1985). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 63, 165. Available at: [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved January 24, 2026, from [Link]

-

Chemsrc. (2025). Boc-L-phenylalanine. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Boc-3,4-dihydroxy-L-phenylalanine. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (n.d.). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2024). Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (n.d.). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved January 24, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of Boc-3,4-dimethoxy-L-phenylalanine

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for Boc-3,4-dimethoxy-L-phenylalanine, a critical building block in the synthesis of complex peptides and novel therapeutics.[1][2] Understanding the chemical liabilities of this reagent is essential for ensuring the reproducibility of synthetic protocols and the purity of final products.

Chemical Profile and Intrinsic Stability

Boc-3,4-dimethoxy-L-phenylalanine, with the molecular formula C₁₆H₂₃NO₆ and a molecular weight of 325.36 g/mol , is a derivative of the amino acid L-phenylalanine. The key features influencing its stability are the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the two methoxy groups on the phenyl ring.

The Boc group is notoriously labile to acidic conditions, a characteristic that is fundamental to its utility in peptide synthesis.[3] Conversely, it exhibits significant stability in neutral and basic media. This inherent chemical dichotomy dictates the handling and storage requirements of the compound. The dimethoxy-substituted phenyl ring is generally stable, but like many aromatic compounds, it may be susceptible to long-term photolytic degradation.

Factors Influencing the Stability of Boc-3,4-dimethoxy-L-phenylalanine

Several environmental factors can impact the shelf-life and purity of Boc-3,4-dimethoxy-L-phenylalanine. A thorough understanding of these factors is crucial for maintaining the integrity of the compound.

Temperature

pH and Hydrolytic Stability

The most significant factor influencing the stability of Boc-3,4-dimethoxy-L-phenylalanine is pH. The Boc protecting group is readily cleaved under acidic conditions, leading to the formation of the free amine, isobutylene, and carbon dioxide. This degradation pathway is accelerated in the presence of even trace amounts of acid. Therefore, it is critical to avoid any contact with acidic reagents or environments during storage. The compound is significantly more stable under neutral or basic conditions.

Humidity

As a solid, Boc-3,4-dimethoxy-L-phenylalanine should be protected from moisture. The presence of water can facilitate hydrolytic degradation, particularly if acidic impurities are present. It is recommended to store the compound in a desiccated environment.

Light

Although the dimethoxy-phenyl group is relatively stable, prolonged exposure to ultraviolet (UV) light may lead to photolytic degradation. To mitigate this risk, the compound should be stored in a light-protected container.

Recommended Storage Conditions

To ensure the long-term stability and purity of Boc-3,4-dimethoxy-L-phenylalanine, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C | Minimizes thermal degradation and preserves the integrity of the Boc protecting group. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and degradation from atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |

| Environment | Dry, well-ventilated area | Prevents clumping and degradation due to humidity. |

Potential Degradation Pathways

The primary degradation pathway for Boc-3,4-dimethoxy-L-phenylalanine is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via a carbocationic intermediate.

Experimental Protocol for Stability Assessment

To provide a self-validating system for researchers, the following is a detailed protocol for assessing the stability of Boc-3,4-dimethoxy-L-phenylalanine under various stress conditions. This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Materials and Equipment

-

Boc-3,4-dimethoxy-L-phenylalanine

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Forced-air stability chambers

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl) solution (0.1 N)

-

Sodium hydroxide (NaOH) solution (0.1 N)

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the intact Boc-3,4-dimethoxy-L-phenylalanine from its potential degradation products.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to achieve good separation (e.g., 10-90% B over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Stress Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be analyzed by the validated HPLC method at appropriate time points.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

-

Accelerated Stability:

-

Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Time Points: 0, 3, and 6 months

-

-

Long-Term Stability:

-

Conditions: 5 °C ± 3 °C

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

At each time point, the samples should be analyzed for appearance, purity (by HPLC), and the presence of any degradation products.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Boc-3,4-dimethoxy-L-phenylalanine: Focus on Melting Point Determination

Abstract

Introduction: The Significance of Boc-3,4-dimethoxy-L-phenylalanine in Medicinal Chemistry

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in synthetic peptide chemistry, crucial for the development of novel therapeutics. The Boc group provides a stable, yet readily cleavable, protecting moiety for the amine terminus, enabling controlled peptide bond formation. The 3,4-dimethoxyphenylalanine scaffold, a derivative of L-DOPA, is of significant interest in medicinal chemistry due to its potential to modulate biological systems, including those involving dopamine pathways.

The melting point is a critical physicochemical parameter that provides a primary indication of a compound's purity and identity. A sharp and defined melting range is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. For drug development professionals, an accurate melting point is essential for:

-

Quality Control: Ensuring batch-to-batch consistency of synthesized material.

-

Stability Studies: Assessing the thermal stability of the compound.

-

Polymorph Screening: Identifying different crystalline forms which can impact solubility, bioavailability, and stability.

-

Process Development: Optimizing crystallization and purification protocols.

Given the absence of a consistently reported melting point for Boc-3,4-dimethoxy-L-phenylalanine, this guide provides the necessary theoretical and practical foundation for its empirical determination.

Comparative Analysis of Structurally Related Compounds

To establish a reasonable expectation for the melting point of Boc-3,4-dimethoxy-L-phenylalanine, it is instructive to examine the melting points of its constituent parts and structurally similar molecules.

| Compound Name | Structure | Melting Point (°C) | Citation |

| Boc-L-phenylalanine | Boc-NH-CH(CH₂-Ph)-COOH | 85-87 | [1][2][3] |

| 3,4-dimethoxy-L-phenylalanine | H₂N-CH(CH₂-C₆H₃(OCH₃)₂)-COOH | 254-257 | [] |

| (S)-Boc-3,4-dimethoxy-β-Phe-OH | Boc-NH-CH(C₆H₃(OCH₃)₂)-CH₂-COOH | 142-146 |

Analysis of Comparative Data:

-

Boc-L-phenylalanine: The presence of the Boc protecting group significantly lowers the melting point compared to the parent amino acid, L-phenylalanine (which decomposes). The range of 85-87°C is consistently reported across multiple suppliers.[1][2][3]

-

3,4-dimethoxy-L-phenylalanine: This unprotected amino acid has a very high melting point of 254-257°C, characteristic of the strong intermolecular hydrogen bonding and ionic interactions in the crystalline lattice of amino acids.[]

-

(S)-Boc-3,4-dimethoxy-β-Phe-OH: While a beta-amino acid, this compound is the closest structurally for which a melting point is published. Its melting point of 142-146°C suggests that the addition of the two methoxy groups to the phenyl ring, as compared to Boc-L-phenylalanine, substantially increases the melting point. This is likely due to increased molecular weight and potentially more favorable crystal packing interactions.

Based on this comparative analysis, it is reasonable to hypothesize that the melting point of Boc-3,4-dimethoxy-L-phenylalanine will be significantly higher than that of Boc-L-phenylalanine (85-87°C) and likely in a range similar to or slightly different from its beta-isomer (142-146°C), depending on the specific crystal packing of the alpha-amino acid.

Factors Influencing the Melting Point of Boc-3,4-dimethoxy-L-phenylalanine

The experimentally determined melting point is not an immutable constant but is influenced by several critical factors. A thorough understanding of these is essential for accurate and reproducible measurements.

-

Purity: This is the most significant factor. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. Even small amounts of residual solvents from purification can have a noticeable effect.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Different polymorphs will have different crystal lattice energies and, consequently, different melting points. It is crucial to document the crystallization conditions as these can favor the formation of a specific polymorph.

-

Rate of Heating: A rapid heating rate can lead to an artificially elevated and broad melting range because there is insufficient time for heat to be uniformly transferred to the sample and for the system to reach thermal equilibrium. A slow heating rate (e.g., 1-2 °C per minute) near the melting point is crucial for accuracy.

-

Sample Preparation: The sample must be finely powdered and tightly packed into the capillary tube to ensure uniform heat transfer.

Experimental Protocol for the Determination of Melting Point

The following protocol outlines a robust method for the determination of the melting point of Boc-3,4-dimethoxy-L-phenylalanine using a modern digital melting point apparatus.

4.1. Materials and Equipment

-

Boc-3,4-dimethoxy-L-phenylalanine (synthesized and purified)

-

Melting point capillary tubes (open at one end)

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Mortar and pestle

-

Spatula

4.2. Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample of Boc-3,4-dimethoxy-L-phenylalanine is completely dry and free of solvent.

-

Place a small amount of the crystalline sample into a clean, dry mortar and gently grind to a fine powder with a pestle.

-

Invert a capillary tube and press the open end into the powder until a small amount of sample enters the tube.

-

Tap the closed end of the capillary tube on a hard surface to pack the sample down. Alternatively, drop the tube down a long glass tube to achieve tight packing.

-

The final packed sample height should be approximately 2-3 mm.

-

-

Initial (Rapid) Determination:

-

If the approximate melting point is unknown, perform a rapid determination to establish a preliminary range.

-

Set the heating rate on the digital apparatus to a high value (e.g., 10-20 °C/minute).

-

Insert the capillary tube into the apparatus.

-

Observe the sample and record the temperature at which melting begins and the temperature at which the sample is completely liquid. This will be an approximate and likely broad range.

-

-

Accurate (Slow) Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.

-

Prepare a new capillary tube with a fresh sample.

-

Set the heating rate to a slow value (1-2 °C/minute).

-

Insert the new capillary tube.

-

Carefully observe the sample as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting range is reported as T1 - T2.

-

-

Repeat for Reproducibility:

-

Repeat the accurate determination with a fresh sample at least two more times to ensure the results are reproducible. The melting ranges should agree within 1-2 °C.

-

Data Interpretation and Reporting

A pure, crystalline sample of Boc-3,4-dimethoxy-L-phenylalanine should exhibit a sharp melting range of 1-2 °C. A wider range may indicate the presence of impurities or that the compound exists as a mixture of polymorphs. When reporting the melting point, it is crucial to also include the conditions of the measurement, particularly the heating rate.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and melting point characterization of Boc-3,4-dimethoxy-L-phenylalanine.

Caption: Workflow for the synthesis and melting point characterization.

Conclusion: Establishing a Standard for a Novel Compound

The melting point of Boc-3,4-dimethoxy-L-phenylalanine is a fundamental property that, while not readily found in the literature, can be accurately and reliably determined through systematic experimental work. This guide provides the scientific context, a detailed protocol, and an understanding of the critical variables that will enable researchers to establish a robust and reproducible melting point value for this compound. Adherence to these principles will ensure high-quality data that is essential for the ongoing research and development of novel peptide-based therapeutics.

References

-

Jinjing Chemical. N-(tert-Butoxycarbonyl)-L-phenylalanine Cas 13734-3-4. [Link]

-

Chemsrc. Boc-L-phenylalanine | CAS#:13734-34-4. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

PubChem. Boc-D-phenylalanine. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

University of South Alabama. Experiment 1 - Melting Points. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Boc-3,4-dimethoxy-L-phenylalanine for Research and Development

This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing N-(tert-Butoxycarbonyl)-3,4-dimethoxy-L-phenylalanine (Boc-3,4-dimethoxy-L-phenylalanine). As a crucial building block in peptide synthesis and drug discovery, particularly for peptide-based therapeutics, selecting a reliable supplier and the right purchasing strategy is paramount to experimental success.[1][2] This document moves beyond a simple supplier list to offer field-proven insights into quality assessment, purchasing decisions, and incoming material verification.

The Strategic Importance of Boc-3,4-dimethoxy-L-phenylalanine

Boc-3,4-dimethoxy-L-phenylalanine is a non-canonical, protected amino acid. The N-terminal Boc (tert-butyloxycarbonyl) group provides robust, acid-labile protection essential for controlled, stepwise peptide synthesis.[][4] The 3,4-dimethoxy substitution on the phenyl ring is not merely a structural curiosity; it imparts specific properties to the final peptide, such as altered hydrophobicity, potential for unique intermolecular interactions, and enhanced stability, making it a valuable component in the design of novel bioactive molecules.[1][2] Consequently, the purity and isomeric integrity of this reagent are critical, as any contaminants can introduce deleterious impurities into the final synthetic peptide.

The Supplier Landscape: Navigating Your Options

The supplier base for this compound ranges from large, well-known catalog chemical companies to more specialized manufacturers and custom synthesis organizations. The choice of supplier often depends on the scale of the research, purity requirements, and the project timeline.

| Supplier | Typical Purity | Scale | Key Strengths & Considerations |

| Sigma-Aldrich (Merck) | ≥98.0% (HPLC) | mg to g | Extensive documentation, global distribution, often a benchmark for quality. May have higher list prices for small quantities. |

| Thermo Scientific Chemicals | 97% | g | Strong supply chain (formerly Alfa Aesar), reliable for standard research grades.[5] |

| Chem-Impex | ≥98.0% (Chiral HPLC) | g to kg | Specializes in amino acids and peptide reagents, often provides detailed chiral purity data.[1] |

| BOC Sciences | Custom | mg to multi-kg | Offers a comprehensive range of Boc-protected amino acids and specializes in custom synthesis for specific purity or scale requirements.[][] |

| United States Biological | Highly Purified | Not specified | Focus on biological research reagents, may be a good source for specific grades.[7] |

Disclaimer: This table is for informational purposes. Purity, availability, and pricing are subject to change and should be verified directly with the supplier.

Purchasing Strategy: A Decision Framework

The decision to purchase from a catalog or commission a custom synthesis is a critical inflection point in the procurement process. It is a balance of timeline, budget, scale, and required quality.

Caption: Workflow for selecting the appropriate sourcing strategy.

-

Catalog Purchase: For early-stage R&D, proof-of-concept work, or when milligram-to-gram quantities are needed quickly, catalog suppliers are the logical choice. Their established logistics ensure rapid delivery. The trade-off is a lack of control over the specific batch characteristics beyond the general specifications provided on the Certificate of Analysis (CoA).

-

Custom Synthesis: This route becomes necessary under several conditions.[]

-

Scale-Up: When a project moves to pilot scale or manufacturing, requiring kilograms of material, custom synthesis is often more cost-effective and ensures a consistent supply from a single, well-characterized master batch.

-

Stringent Purity Requirements: For applications like crystallography or late-stage drug development, a standard purity of ≥98% may be insufficient. A custom synthesis contract allows you to specify limits on particular process-related impurities or request higher chiral purity.

-

Supply Chain Security: For long-term projects, relying on a catalog item that could be discontinued is a risk. A custom synthesis agreement with a reliable manufacturer like BOC Sciences can secure the supply chain.[]

-

Trustworthiness: The Certificate of Analysis as a Self-Validating System

The Certificate of Analysis (CoA) is the single most important document accompanying your chemical. It is not just a piece of paper; it is the primary evidence of the material's identity and quality. Always request a lot-specific CoA before purchase if possible, or at a minimum, review a typical CoA.

Key Parameters to Scrutinize on a CoA:

-

Identity (¹H NMR, Mass Spec): The CoA must confirm the chemical structure. The NMR should be consistent with the expected structure of Boc-3,4-dimethoxy-L-phenylalanine. Mass spectrometry data should confirm the correct molecular weight (approx. 325.36 g/mol ).[1]

-

Purity (HPLC): This is typically the primary measure of purity. For peptide synthesis, a purity of ≥98% is a good starting point. Be aware of how this is reported (e.g., area % at a specific wavelength).

-

Chiral Purity (Chiral HPLC): This is a critical and often overlooked parameter. Contamination with the D-enantiomer can lead to the formation of diastereomeric peptides, which are difficult to separate and can have drastically different biological activities. A reputable supplier should provide this data, especially for a chiral building block.

-

Appearance: The product is typically a white or pale white solid or powder.[1] Any significant deviation (e.g., yellow or brown color) could indicate degradation or impurity.

Experimental Protocol: Incoming Material Quality Control Verification

Upon receiving a new lot of Boc-3,4-dimethoxy-L-phenylalanine, it is a critical best practice to perform an in-house quality control check. This self-validating step ensures the material meets expectations before it is committed to a lengthy and expensive synthesis.

Caption: A step-by-step workflow for verifying a new lot of material.

-

Documentation Review: Cross-reference the material label with the packing slip and the supplier's CoA. Ensure the Lot Number, Product Name, and CAS Number (127095-97-0 for the L-isomer) match. Review the Safety Data Sheet (SDS) for proper handling procedures.[7][8]

-

Visual Inspection: Observe the material in its container. It should be a white to off-white powder or crystalline solid. Note any discoloration or clumps which could indicate moisture or degradation.

-

Solubility Check: Test the solubility of a small amount (~1-2 mg) in a relevant solvent like methanol, chloroform, or DMSO. Inconsistent solubility can be an early indicator of a problem.

-

¹H NMR Spectroscopy:

-

Objective: Confirm the chemical structure and identify any major organic impurities.

-

Procedure: Prepare a sample by dissolving ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals:

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the Boc group's t-butyl moiety. This peak is an unmistakable landmark.

-

~3.0-3.2 ppm (multiplet, 2H): The β-protons of the phenylalanine backbone (CH₂).

-

~3.8 ppm (two singlets, 6H): The two methoxy group (-OCH₃) protons.

-

~4.4-4.6 ppm (multiplet, 1H): The α-proton of the phenylalanine backbone (CH).

-

~5.0-5.5 ppm (broad, 1H): The NH proton of the Boc-carbamate.

-

~6.7-6.9 ppm (multiplet, 3H): The aromatic protons.

-

-

Validation: Compare the obtained spectrum against the supplier's CoA or reference spectra from databases. The integration ratios should be correct, and the absence of significant unassigned peaks is crucial.

-

-

LC-MS Analysis:

-

Objective: Confirm the molecular weight and assess purity with higher sensitivity than NMR.

-

Procedure: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Analyze using a standard C18 reverse-phase column with ESI-MS detection.

-

Validation: The mass spectrum should show a prominent peak corresponding to the expected mass, typically as an adduct (e.g., [M+H]⁺ at ~326.16 or [M+Na]⁺ at ~348.14). The HPLC chromatogram provides a quantitative purity value that should align with the supplier's specification.

-

By systematically approaching the procurement and validation of Boc-3,4-dimethoxy-L-phenylalanine, researchers can mitigate risks associated with reagent quality, ensuring the integrity and reproducibility of their synthetic and drug development endeavors.

References

-

Aapptec Peptides. Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Available at: [Link]

- Google Patents. Process for preparing Boc protected amino acid by (Boc)2O.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubChem. Boc-D-phenylalanine. Available at: [Link]

-

ResearchGate. Synthesis of Boc-Protected Amino acids. Available at: [Link]

-

Carl ROTH. Amoxicillin trihydrate, CAS No. 61336-70-7. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Boc-3,4-dimethoxy-L-phenylalanine in Peptide Synthesis

Introduction: Navigating the Nuances of a Unique Amino Acid Derivative

Boc-3,4-dimethoxy-L-phenylalanine is an invaluable building block in the synthesis of novel peptides for drug discovery and development. The presence of the electron-rich dimethoxy-phenyl side chain, while often crucial for biological activity, introduces specific challenges during peptide synthesis. This guide provides a comprehensive overview of robust coupling methodologies, offering detailed protocols and the underlying chemical principles to empower researchers in achieving high-yield, high-purity synthesis of peptides incorporating this unique amino acid. We will delve into the selection of appropriate coupling reagents, optimization of reaction conditions, and strategies to mitigate potential side reactions, ensuring the integrity of your target peptide.

I. Foundational Principles of Peptide Coupling

Peptide bond formation is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1] This process necessitates the activation of the carboxyl group to facilitate nucleophilic attack by the amino group.[1] The choice of coupling reagent is paramount and is dictated by factors such as the steric hindrance of the amino acids, the potential for racemization, and the presence of reactive side chains.[1] For Boc-protected amino acids, several classes of coupling reagents have proven effective, each with its own set of advantages and considerations.[2][3]

II. Recommended Coupling Reagents and Mechanistic Insights

The selection of an appropriate coupling reagent is critical for the successful incorporation of Boc-3,4-dimethoxy-L-phenylalanine. The electron-donating nature of the methoxy groups can increase the nucleophilicity of the aromatic ring, potentially leading to side reactions under harsh activation conditions. Therefore, coupling reagents that offer a balance of high reactivity and low risk of side reactions are preferred.

A. Carbodiimides: The Workhorse Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for their efficiency and cost-effectiveness.[4] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[4]

To mitigate the risk of racemization and the formation of an unreactive N-acylurea byproduct, carbodiimide-mediated couplings are almost always performed in the presence of an additive.[1]

-

1-Hydroxybenzotriazole (HOBt): The classic additive that enhances coupling efficiency and suppresses racemization by forming an active ester intermediate.

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt.

Mechanism of Carbodiimide-Mediated Coupling with HOBt:

Caption: Carbodiimide coupling proceeds via a reactive O-acylisourea intermediate.

B. Onium Salts: High Efficiency and Reduced Side Reactions

Phosphonium and aminium/uronium salts are highly efficient coupling reagents that generally provide rapid reaction times and high yields with minimal side reactions.[1]

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®): A phosphonium salt that forms an HOBt active ester. It is particularly useful for sterically hindered couplings.

-

(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU): An aminium salt that is widely used in solid-phase peptide synthesis (SPPS).

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU®): A third-generation uronium salt based on OxymaPure®, offering high efficiency and a favorable safety profile.[1]

Mechanism of Onium Salt (HBTU) Mediated Coupling:

Caption: Onium salts like HBTU facilitate rapid formation of an active ester.

III. Detailed Experimental Protocols

The following protocols are designed for both solution-phase and solid-phase synthesis. It is crucial to use high-purity, dry solvents and reagents to ensure optimal results.

Protocol 1: Solution-Phase Coupling using DIC/OxymaPure®

This protocol is well-suited for the synthesis of di- or tripeptides in solution.

Materials:

-

Boc-3,4-dimethoxy-L-phenylalanine

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve Boc-3,4-dimethoxy-L-phenylalanine (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DCM or DMF (10 mL/mmol).

-

Add the amino acid ester hydrochloride (1.0 eq) and DIPEA (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIC (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA

This protocol is optimized for automated or manual solid-phase synthesis on a resin support.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Wang resin)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Boc-3,4-dimethoxy-L-phenylalanine

-

HBTU

-

Piperidine (for Fmoc-based synthesis if applicable)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.

-

Washes: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).

-

Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 2 x 2 minutes.

-

Washes: Wash the resin with DMF (5x).

-

Coupling:

-

In a separate vessel, pre-activate Boc-3,4-dimethoxy-L-phenylalanine (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Washes: Wash the resin with DMF (5x) and DCM (3x).

-

Proceed to the next deprotection and coupling cycle.

IV. Quantitative Data Summary

The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following table provides a comparative overview based on typical outcomes.

| Coupling Reagent | Additive | Typical Yield (%) | Racemization Risk | Key Advantages |

| DIC | OxymaPure® | 85-95 | Low | Cost-effective, easy removal of urea byproduct. |

| HBTU | - | 90-98 | Low | Fast reaction times, high efficiency. |

| PyBOP® | - | 90-97 | Very Low | Excellent for sterically hindered couplings. |

| COMU® | - | >95 | Very Low | High efficiency, non-explosive, good solubility. |

V. Potential Challenges and Troubleshooting

The unique structure of Boc-3,4-dimethoxy-L-phenylalanine warrants consideration of potential challenges.

-

Side Reactions on the Aromatic Ring: The electron-rich phenyl ring is susceptible to electrophilic attack. While standard coupling conditions are generally mild, prolonged exposure to strong acids or highly reactive intermediates should be avoided. The use of modern onium salt reagents minimizes the formation of potentially reactive byproducts.

-

Aggregation: Peptides containing hydrophobic residues like phenylalanine derivatives can be prone to aggregation, especially in SPPS.[5] This can lead to incomplete coupling and deprotection steps.

-

Mitigation Strategies:

-

Use of chaotropic salts (e.g., LiCl) in the coupling media.

-

Performing couplings at elevated temperatures (40-50 °C).

-

Employing a lower substitution resin.[5]

-

-

-

Purification: The hydrophobicity of the dimethoxy-phenyl group can make purification by reversed-phase HPLC challenging.[6][7]

-

Optimization:

-

Employing a shallower gradient of the organic mobile phase (e.g., acetonitrile).

-

Using a different stationary phase (e.g., C8 or phenyl).

-

Adjusting the pH of the mobile phase can sometimes improve separation.[3]

-

-

VI. Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary technique for assessing purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[6][7]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the 3,4-dimethoxyphenyl moiety and the correct peptide sequence.[10][11][12]

VII. Conclusion

The successful incorporation of Boc-3,4-dimethoxy-L-phenylalanine into peptides is readily achievable with a systematic and informed approach. By selecting appropriate coupling reagents, such as DIC/OxymaPure® for solution-phase synthesis or HBTU for SPPS, and by being mindful of potential side reactions and purification challenges, researchers can confidently synthesize high-quality peptides for their discovery and development programs. The protocols and insights provided in this guide serve as a robust foundation for navigating the synthesis of peptides containing this valuable and unique amino acid derivative.

References

-

Rojas, J. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

Tanase, M. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [Link]

-

ResearchGate. (n.d.). Chemical structure of the derivative of Boc‐(L‐DOPA)2‐OMe 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Journal of Organic Chemistry. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

-

PMC. (2023). Electro-induced C-H/S-H cross-coupling for the functionalization/macrocyclization of cysteine-containing peptides. Nature Communications. [Link]

-

ResearchGate. (n.d.). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Retrieved from [Link]

-

Springer. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]

-

ResearchGate. (n.d.). Mass Spectrometry for Peptide and Protein Analysis. Retrieved from [Link]

-

PubMed. (2018). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. The FEBS Journal. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Crawford Scientific. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides.

-

eLife. (2023). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]

-

fieldguide2chemistry. (2023, March 31). Mechanism of Dialkylation of 1,4-Dimethoxybenzene [Video]. YouTube. [Link]

-

PubMed Central. (2018). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Beilstein Journal of Organic Chemistry. [Link]

-

PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters. [Link]

-

PubMed Central. (2023). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. International Journal of Molecular Sciences. [Link]

-

ACS Publications. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). A) The blending of Boc-Gly and L-DOPA-OMe hydrochloride, followed by.... Retrieved from [Link]

-

Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

ResearchGate. (n.d.). Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. Retrieved from [Link]

-

Crawford Scientific. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

PubMed Central. (2016). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology. [Link]

-

ACS Publications. (2024). Green Chemistry Benchmarking of Lignin Biorefining: A Perspective. ACS Sustainable Chemistry & Engineering. [Link]

-

JoVE. (2022, September 13). MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa l Protocol Preview [Video]. YouTube. [Link]

-

Automated Topology Builder. (n.d.). L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renyi.hu [renyi.hu]

- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Site-Specific Incorporation of Boc-3,4-dimethoxy-L-phenylalanine into Peptides

Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in drug discovery and materials science, enabling the design of novel structures with enhanced therapeutic properties and functionalities.[1][2] This guide provides a comprehensive technical overview and a detailed, field-tested protocol for the site-specific incorporation of N-α-Boc-3,4-dimethoxy-L-phenylalanine (Boc-L-Dmp), a derivative of L-DOPA, into synthetic peptides. We will delve into the chemical rationale behind the chosen methodology, focusing on Boc-based Solid-Phase Peptide Synthesis (SPPS), and provide step-by-step instructions for synthesis, cleavage, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this amino acid to create advanced peptide-based molecules.

Introduction: The Significance of 3,4-dimethoxy-L-phenylalanine

3,4-dimethoxy-L-phenylalanine (Dmp) is a derivative of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a critical component in bio-adhesives like those found in mussel foot proteins.[3] While L-DOPA itself is prized for its adhesive properties, its catechol side-chain is highly susceptible to oxidation.[3] The methoxy-protected form, Dmp, offers a stable precursor that can be incorporated into peptides with high fidelity.

Key Advantages of Incorporating Dmp:

-

Enhanced Stability: The methoxy groups protect the catechol moiety from premature oxidation during synthesis and purification, a common challenge with unprotected L-DOPA.

-

Pro-Adhesive Functionality: Post-synthetic deprotection of the methoxy groups can unmask the reactive catechol, enabling the peptide to exhibit strong adhesive properties to a wide range of organic and inorganic surfaces.[3]

-

Biophysical Probe: The unique electronic and structural properties of the dimethoxy-phenyl ring can serve as a probe to study peptide structure and interactions.[4]

-

Therapeutic Potential: Peptides containing Dmp can be designed as targeted delivery vehicles or as antimicrobial agents that bind tenaciously to surfaces, as demonstrated in recent studies with L-DOPA-containing peptides.[3][5]

This guide focuses on the use of N-α-tert-butyloxycarbonyl (Boc) protection for the α-amine of Dmp. Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry is a robust and well-established strategy for SPPS, first developed by Bruce Merrifield.[6][7] It relies on graded acid lability: the temporary Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups and the resin linkage require a strong acid like hydrofluoric acid (HF) for cleavage.[7][8]

Strategic Overview: The Boc-SPPS Workflow

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support.[9] This method simplifies the purification process immensely, as excess reagents and soluble byproducts are removed by simple filtration and washing after each step.[9][10]

The general cycle for incorporating an amino acid, including Boc-L-Dmp, involves three primary stages: Deprotection , Activation & Coupling , and Washing .

Caption: General workflow for a single amino acid addition cycle in Boc-based SPPS.

Materials and Reagents

Successful synthesis hinges on the quality of the reagents. Ensure all solvents are peptide synthesis grade (anhydrous) and reagents are stored under appropriate conditions.

| Reagent | Supplier (Example) | CAS Number | Molecular Weight | Notes |

| N-α-Boc-3,4-dimethoxy-L-phenylalanine | Sigma-Aldrich | N/A | 325.36 | The key non-canonical amino acid. |

| Merrifield Resin (1% DVB, 100-200 mesh) | Bachem | 63379-79-3 | N/A | A common resin for Boc-SPPS producing C-terminal acids.[11] |

| Dichloromethane (DCM), Anhydrous | Fisher Scientific | 75-09-2 | 84.93 | Primary solvent for washing and reactions. |

| N,N-Dimethylformamide (DMF), Anhydrous | Acros Organics | 68-12-2 | 73.09 | Solvent for coupling reactions. |

| Trifluoroacetic Acid (TFA) | Oakwood Chemical | 76-05-1 | 114.02 | Used for Boc deprotection. Highly corrosive. |

| N,N'-Diisopropylcarbodiimide (DIC) | TCI America | 693-13-0 | 126.20 | A common carbodiimide coupling agent. |

| 1-Hydroxybenzotriazole (HOBt) | Chem-Impex | 2592-95-2 | 135.12 | Coupling additive to reduce racemization. |

| N,N-Diisopropylethylamine (DIEA) | Alfa Aesar | 7087-68-5 | 129.24 | Hindered base for neutralization. |

| Acetic Anhydride | VWR | 108-24-7 | 102.09 | For optional capping of unreacted amines. |

| Diethyl Ether, Anhydrous | EMD Millipore | 60-29-7 | 74.12 | For peptide precipitation. |

Detailed Synthesis Protocol

This protocol details the manual incorporation of Boc-L-Dmp into a growing peptide chain on a Merrifield resin. The procedure assumes the synthesis has already been initiated and the N-terminus of the peptide-resin is protected with a Boc group.

Scale: 0.2 mmol | Resin: Merrifield Resin (substitution ~0.8 mmol/g)

Step 1: Resin Preparation and Swelling

-

Rationale: Proper swelling of the polystyrene resin is critical to ensure that reactive sites within the bead are accessible to reagents.[12]

-

Place ~250 mg of the peptide-resin in a fritted glass reaction vessel.

-

Add 5 mL of DCM, gently agitate (e.g., with nitrogen bubbling or a shaker) for 20-30 minutes.

-

Drain the DCM via filtration.

Step 2: N-α-Boc Deprotection

-

Rationale: The Boc group is removed by acidolysis using TFA.[8][11] A 50% solution in DCM provides a balance between rapid deprotection and minimizing side reactions or premature cleavage of acid-labile side-chain protecting groups.[8]

-

Add 5 mL of 50% TFA in DCM to the swollen resin.

-

Agitate for 2 minutes. Drain.

-

Add another 5 mL of 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the deprotection solution. The free amine is now present as a TFA salt.[8]

Step 3: Washing and Neutralization

-

Rationale: It is imperative to completely remove all residual TFA and then neutralize the protonated N-terminus. The free amine is required for the subsequent nucleophilic attack during the coupling step.[6] DIEA is a non-nucleophilic base that effectively deprotonates the amine without causing side reactions.

-

Wash the resin with DCM (3 x 5 mL).

-

Wash with 5% DIEA in DCM (2 x 5 mL, 2 minutes each).

-

Wash again with DCM (3 x 5 mL).

-

Wash with DMF (2 x 5 mL) to prepare for the coupling step.

Step 4: Amino Acid Activation and Coupling

-

Rationale: The carboxylic acid of the incoming Boc-L-Dmp must be activated to form a highly reactive species that is susceptible to nucleophilic attack by the deprotected N-terminal amine on the resin. The DIC/HOBt method forms a reactive HOBt-ester, which is efficient and helps suppress racemization.

-

In a separate vial, dissolve Boc-L-Dmp (260 mg, 0.8 mmol, 4 eq.) and HOBt (108 mg, 0.8 mmol, 4 eq.) in 3 mL of DMF.

-

Add DIC (125 µL, 0.8 mmol, 4 eq.) to the solution.

-

Allow the activation to proceed for 10-15 minutes at room temperature. Do not let this mixture sit for too long, as DIC can undergo side reactions.

-

Add the activated amino acid solution to the drained, neutralized resin.

-

Agitate the reaction mixture for 2-4 hours. For sterically hindered couplings, this time can be extended.[13]

Step 5: Post-Coupling Wash and Quality Control

-

Rationale: After coupling, excess reagents must be washed away. A qualitative colorimetric test, such as the Kaiser test, is performed to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL).

-

Wash the resin with DCM (3 x 5 mL).

-

Perform a Kaiser test on a small sample of beads.

-

Negative Result (Yellow/Colorless): Coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.

-

Positive Result (Blue/Purple): Coupling is incomplete. Free amines are present.

-

Step 6: Troubleshooting Incomplete Coupling (If Necessary)

-

Rationale: If the Kaiser test is positive, the coupling must be repeated (double coupling) to drive the reaction to completion.[14] If it fails again, any remaining unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion sequences in the final product.[12]

-

Recouple: Repeat Step 4.

-

Capping: If recoupling fails, wash the resin with DMF and add a solution of 10% acetic anhydride and 5% DIEA in DMF. Agitate for 30 minutes. Wash thoroughly before proceeding.

This cycle is repeated until the peptide sequence is fully assembled.

Caption: Chemical logic of the activation and coupling steps.

Final Cleavage and Purification

Once the synthesis is complete, the peptide must be cleaved from the resin support. For Boc/Bzl chemistry with a standard Merrifield resin, strong acidolysis is required.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Cleavage Cocktail: A typical HF cleavage cocktail includes scavengers to protect sensitive residues from reactive cations generated during cleavage. A common mixture is HF:p-cresol (90:10, v/v).

-

Cleavage Reaction: Cool the reaction vessel containing the resin and scavenger to -5°C to 0°C. Carefully distill HF into the vessel. Stir the reaction for 1-2 hours at 0°C.

-

HF Removal: Remove the HF by evaporation with a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation: Wash the remaining resin/peptide mixture with cold anhydrous diethyl ether to precipitate the crude peptide. Filter and collect the solid peptide.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final peptide using analytical techniques like Mass Spectrometry (MS) and analytical HPLC. The expected mass should be calculated and compared with the experimental result from MS.

Characterization Data (Example)

For a model peptide Ac-Gly-(L-Dmp)-Ala-NH₂, the expected mass would be:

-

Monoisotopic Mass: Calculated based on the exact masses of the most abundant isotopes.

-

Expected MS Result (ESI-MS): [M+H]⁺ corresponding to the calculated mass.

| Analysis Technique | Expected Result | Purpose |

| Analytical HPLC | A single major peak indicating high purity (>95%). | Assess purity and quantify the final product. |

| Mass Spectrometry (ESI or MALDI) | A major ion peak corresponding to the calculated mass of the target peptide. | Confirm the molecular weight and verify successful incorporation.[15] |

Conclusion

The site-specific incorporation of Boc-3,4-dimethoxy-L-phenylalanine provides a reliable method for introducing a stable, protected form of L-DOPA into synthetic peptides. The Boc-SPPS strategy, while requiring careful handling of strong acids for final cleavage, is a powerful and well-understood technique suitable for this purpose. The resulting Dmp-containing peptides are valuable tools for developing novel biomaterials, targeted therapeutics, and biophysical probes. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently and successfully synthesize these advanced molecular constructs.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 135–149. [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from AAPPTec website. [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from Biotage website. [Link]

-

Lee, D. W., Lim, H. J., Kim, M., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences, 22(21), 11915. [Link]

-

Basthor, T., & Wallace, S. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1(1), 1-25. [Link]

-

Lu, Y. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]

-

Góngora-Benítez, M., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals, 15(11), 1332. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5584. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxy-D-phenylalanine. PubChem Compound Database. [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from Biomatik website. [Link]

-

Sun, T., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(8), 3564. [Link]

-

Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]

-

Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 13, 997452. [Link]

-

Lee, D. W., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences, 22(21), 11915. [Link]

-

Silverman, R. B. (1995). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Peptide Research, 8(6), 339-341. [Link]

-

Reddit user discussion on SPPS. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. [Link]

-

ResearchGate discussion. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

-

EurekAlert!. (2018, July 5). Synthesis of tetrapeptides and screening of their antioxidant properties. [Link]

Sources

- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chempep.com [chempep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. biotage.com [biotage.com]

- 15. researchgate.net [researchgate.net]

Synthesis of Peptide Libraries Containing 3,4-Dimethoxy-L-phenylalanine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering a route to novel therapeutics with enhanced potency, stability, and selectivity. Among these, 3,4-dimethoxy-L-phenylalanine stands out as a valuable building block. Its electron-rich aromatic side chain can engage in unique molecular interactions, potentially modulating the pharmacological properties of a peptide. This guide provides a comprehensive overview and detailed protocols for the successful synthesis of peptide libraries incorporating this modified amino acid using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for its use, from coupling strategies to cleavage conditions, and provide robust analytical methods for the characterization of the final library.

Introduction: The Significance of 3,4-Dimethoxy-L-phenylalanine in Peptide Design

3,4-Dimethoxy-L-phenylalanine, a derivative of L-phenylalanine, introduces two methoxy groups onto the phenyl ring. These electron-donating groups alter the electronic properties of the aromatic side chain, influencing its interaction with biological targets. The incorporation of this amino acid can lead to:

-

Enhanced Binding Affinity: The methoxy groups can act as hydrogen bond acceptors and participate in favorable electrostatic interactions within a receptor's binding pocket.

-

Improved Pharmacokinetic Properties: Modification of the peptide backbone with unnatural amino acids can increase resistance to proteolytic degradation, thereby extending the in-vivo half-life of the peptide.

-

Modulation of Peptide Conformation: The steric bulk and electronic nature of the dimethoxy-phenyl group can influence the local and global conformation of the peptide, potentially stabilizing a bioactive conformation.

The synthesis of peptide libraries containing 3,4-dimethoxy-L-phenylalanine allows for the systematic exploration of its impact on biological activity, making it a powerful tool in lead identification and optimization.[1]

Core Principles and Strategic Considerations for Synthesis